3-Heptyl-4-methyl-1h-pyrazol-5-amine
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Overview
Description
3-Heptyl-4-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . The compound features a heptyl group at the 3-position, a methyl group at the 4-position, and an amine group at the 5-position of the pyrazole ring, making it a valuable scaffold for various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptyl-4-methyl-1H-pyrazol-5-amine typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. One common method includes the reaction of heptanal with methylhydrazine under acidic conditions to form the corresponding hydrazone, which is then cyclized to yield the desired pyrazole derivative . The reaction conditions often involve refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis . Additionally, the purification of the final product is typically achieved through crystallization or chromatographic techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
3-Heptyl-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Heptyl-4-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Heptyl-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions . The compound’s unique structural features allow it to modulate the activity of these targets, leading to various biological effects. For example, its amine group can form hydrogen bonds with active site residues of enzymes, influencing their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-4-methyl-1H-pyrazol-5-amine: Similar structure but with an ethyl group instead of a heptyl group.
3-Methyl-1H-pyrazole-4-carbaldehyde: Features a formyl group at the 4-position instead of a methyl group.
3-Amino-5-methyl-1H-pyrazole: Contains an amino group at the 3-position and a methyl group at the 5-position.
Uniqueness
3-Heptyl-4-methyl-1H-pyrazol-5-amine is unique due to its heptyl group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with biological targets . This structural feature differentiates it from other pyrazole derivatives and enhances its potential for various applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C11H21N3 |
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Molecular Weight |
195.30 g/mol |
IUPAC Name |
5-heptyl-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H21N3/c1-3-4-5-6-7-8-10-9(2)11(12)14-13-10/h3-8H2,1-2H3,(H3,12,13,14) |
InChI Key |
VQDQOICEFZSZDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C(C(=NN1)N)C |
Origin of Product |
United States |
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